molecular formula C25H18ClFN2O4 B2800072 Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate CAS No. 1358512-56-7

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate

Cat. No.: B2800072
CAS No.: 1358512-56-7
M. Wt: 464.88
InChI Key: CHWVEVPXZRADIA-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an indoline core with a pyrimidinylpiperazine moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(2-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-6-8-16(26)9-7-15)29-21-11-10-17(12-19(21)23)28-25(31)18-4-2-3-5-20(18)27/h2-13H,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWVEVPXZRADIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

    Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides, often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully or partially hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Biological Activities

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate exhibits several significant biological activities:

Antimicrobial Activity

Research indicates that this compound shows notable effectiveness against various pathogens, including Mycobacterium tuberculosis. In vitro studies have reported IC50 values ranging from 1.35 to 2.18 μM, suggesting its potential as an antimicrobial agent in tuberculosis treatment.

Anti-inflammatory Properties

The compound may inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions. This effect could be linked to its ability to modulate signaling pathways associated with inflammation.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines and inhibit cell proliferation. Its mechanism may involve the inhibition of enzymes linked to cancer progression or modulation of receptor activity.

Study on Antimicrobial Efficacy

A study conducted on the compound's efficacy against Mycobacterium tuberculosis revealed significant inhibitory concentrations, supporting its potential role as a novel antimicrobial agent.

Study on Anticancer Properties

Research involving various cancer cell lines indicated that this compound not only induces apoptosis but also inhibits cell proliferation effectively, showcasing its promise for cancer therapy development.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate is unique due to its specific combination of an indoline core and a pyrimidinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H18_{18}ClF N2_2O4_4
  • Molecular Weight : Approximately 464.88 g/mol
  • Purity : Generally around 95%
  • Solubility : Soluble in common organic solvents

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of chlorophenyl and fluorobenzamide groups enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis H37Ra . The compound showed inhibitory concentrations (IC50_{50}) ranging from 1.35 to 2.18 μM, indicating potent antimicrobial properties .

Anti-inflammatory Effects

Compounds with quinoline structures are often explored for their anti-inflammatory effects. This compound may act as an antagonist of AMPA receptors, which are implicated in various neurological disorders. This suggests potential applications in treating inflammatory conditions .

Anticancer Potential

The compound's unique structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies indicate that it may modulate the activity of enzymes and receptors critical for tumor growth and metastasis .

The mechanism of action for this compound involves binding to specific molecular targets, which may include:

  • Enzymes : Involved in metabolic pathways relevant to disease progression.
  • Receptors : Such as AMPA receptors, influencing neurotransmission and inflammation.

Experimental studies utilizing molecular docking and binding affinity assays can provide insights into its interactions and potential side effects when developed into therapeutic agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayIC50_{50} Range (μM)Notes
AntimicrobialMycobacterium tuberculosis H37Ra1.35 - 2.18Significant inhibitory effect
Anti-inflammatoryAMPA ReceptorsNot quantifiedPotential role in neurological disorders
AnticancerTumor growth pathwaysNot quantifiedModulates enzyme/receptor activity

Future Directions

Given its promising biological activities, this compound holds potential as a lead compound for drug development targeting infectious diseases and cancer. Further research is necessary to explore its full pharmacological profile, optimize its structure for enhanced efficacy, and evaluate its safety in clinical settings.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate, considering functional group compatibility and yield optimization?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, amidation, and esterification. Key steps include:

  • Quinoline Core Formation : Start with a substituted quinoline precursor, introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling under Pd catalysis .
  • Fluorobenzamido Introduction : React the quinoline intermediate with 2-fluorobenzoyl chloride in anhydrous DMF, using Hünig’s base to neutralize HCl byproducts .
  • Esterification : Couple the hydroxyl group at position 4 of the quinoline with methyl bromoacetate in the presence of K₂CO₃ as a base, ensuring minimal side reactions .
    Yield Optimization : Use column chromatography for purification and monitor reaction progress via TLC. Adjust solvent polarity (e.g., DCM/MeOH gradients) to isolate intermediates efficiently .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetoxy methyl groups (δ 3.7–4.2 ppm). Compare with PubChem data for analogous quinoline derivatives .
    • 19F NMR : Confirm the presence of the 2-fluorobenzamido group (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns matching synthetic intermediates .
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N-H at ~3300 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of quinoline derivatives with varying substituents?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the 4-chlorophenyl (e.g., replacing Cl with F or CF₃) and 2-fluorobenzamido (e.g., ortho vs. para substitution) positions .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity trends .
    Data Interpretation : Use multivariate regression to identify critical substituent contributions to potency and selectivity .

Advanced: What strategies are recommended for reconciling contradictory data on the biological activity of structurally similar quinoline derivatives?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Validate Target Engagement : Use orthogonal methods (e.g., thermal shift assays and cellular thermal shift assays [CETSA]) to confirm direct target binding .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA with post-hoc tests) to identify outliers or confounding variables .

Advanced: What in silico methods are suitable for predicting the binding affinity of this compound with target enzymes or receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor interactions over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger’s Phase) to map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to forecast bioavailability, CYP inhibition, and potential toxicity .

Advanced: How should researchers assess the environmental impact and degradation pathways of this compound under different conditions?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS to identify byproducts (e.g., quinoline ring cleavage) .
  • Biodegradation Assays : Use OECD 301F tests with activated sludge to measure half-life under aerobic conditions .
  • Ecotoxicity Screening : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .

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